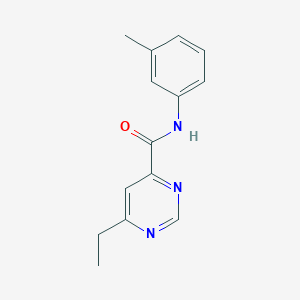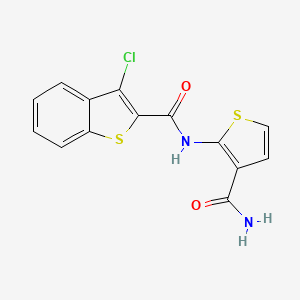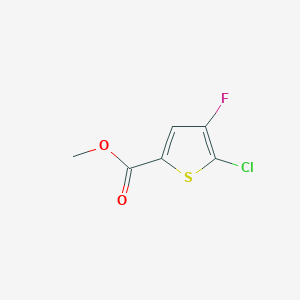
(s)-2-Azido-6-(fmoc-amino)caproic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-Azido-6-(fmoc-amino)caproic acid is a specialized compound used primarily in peptide synthesis. It features an azido group and a fluorenylmethyloxycarbonyl (fmoc) protecting group, making it a valuable intermediate in the preparation of azidopeptides. The azido group is particularly useful in click chemistry, while the fmoc group serves as a protecting group for the amino function during peptide synthesis.
作用机制
Target of Action
The primary target of (S)-2-Azido-6-(Fmoc-amino)caproic acid is the amino group of proteins and peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protecting group for the amino group during peptide synthesis . This protection is crucial in the stepwise addition of amino acids in solid-phase peptide synthesis, preventing unwanted side reactions .
Mode of Action
The compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the controlled stepwise construction of peptides .
Biochemical Pathways
The compound plays a key role in the biochemical pathway of solid-phase peptide synthesis . The Fmoc group’s introduction and removal allow for the sequential addition of amino acids to a growing peptide chain . This process affects the peptide synthesis pathway, enabling the production of complex peptides with a high degree of control .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the fmoc group, which could affect its solubility and stability .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with a high degree of control over the sequence and length . The Fmoc group’s ability to protect amino groups during synthesis and be removed under controlled conditions allows for the precise construction of peptides .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction . The Fmoc protection and deprotection processes are sensitive to pH, with the Fmoc group being stable under acidic conditions and removable under basic conditions . Additionally, the reaction is reported to be environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .
生化分析
Biochemical Properties
The (S)-2-Azido-6-(fmoc-amino)caproic acid plays a significant role in biochemical reactions due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Cellular Effects
Fmoc-modified amino acids have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This suggests that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
It is known that Fmoc-modified amino acids are stable and can be used in various applications due to their inherent hydrophobicity and aromaticity .
Metabolic Pathways
It is known that Fmoc-modified amino acids can be used in peptide synthesis, suggesting that they may be involved in protein metabolism .
Subcellular Localization
Fmoc-modified amino acids have been shown to possess eminent self-assembly features , suggesting that they may be localized in specific compartments or organelles within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Azido-6-(fmoc-amino)caproic acid typically involves the introduction of the azido group to a precursor amino acid. One common method is the reaction of the amino acid with sodium azide in the presence of a suitable solvent. The fmoc group is then introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common, allowing for efficient and scalable production .
化学反应分析
Types of Reactions
(s)-2-Azido-6-(fmoc-amino)caproic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group reacts with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
Deprotection Reactions: The fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Fmoc-Cl: Used for introducing the fmoc protecting group.
Piperidine: Used for deprotecting the fmoc group.
Major Products Formed
1,2,3-Triazoles: Formed via click chemistry reactions.
Deprotected Amino Acids: Formed after removal of the fmoc group.
科学研究应用
(s)-2-Azido-6-(fmoc-amino)caproic acid has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Click Chemistry: Utilized in the formation of 1,2,3-triazoles, which are important in drug discovery and development.
Bioconjugation: Employed in the attachment of biomolecules to surfaces or other molecules.
Material Science: Used in the development of novel materials with specific properties.
相似化合物的比较
Similar Compounds
- (s)-2-Azido-5-(fmoc-amino)pentanoic acid
- (s)-2-Azido-4-(fmoc-amino)butanoic acid
- (s)-2-Azido-3-(fmoc-amino)propanoic acid
Uniqueness
(s)-2-Azido-6-(fmoc-amino)caproic acid is unique due to its longer carbon chain, which can influence the properties and reactivity of the resulting peptides. This compound provides greater flexibility and spacing in peptide chains, making it suitable for specific applications where such properties are desired .
属性
IUPAC Name |
(2S)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETYFSMTHHMLJP-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2952046.png)


![[7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2952054.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)
![2-(4-CHLOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE](/img/structure/B2952058.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2952060.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)
![3-(3-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952062.png)


![3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952066.png)
![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2952067.png)

